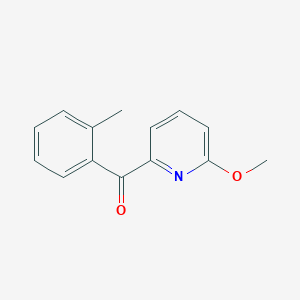

2-(2-Methylbenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWZNFYQCUVTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237367 | |

| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-55-0 | |

| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis Guide: 2-(2-Methylbenzoyl)-6-methoxypyridine

Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Methylbenzoyl)-6-methoxypyridine

Chemical Formula: C

This guide details the synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine , a structural motif often found in P2X3 receptor antagonists and tubulin polymerization inhibitors. The synthesis presents two primary challenges:

-

Electronic Deactivation: The pyridine ring is electron-deficient, making Friedel-Crafts acylation inefficient and low-yielding.

-

Steric Hindrance: The ortho-methyl group on the benzoyl ring introduces steric bulk, potentially hindering nucleophilic attack at the carbonyl carbon during coupling.

Strategic Solution: The most robust pathway utilizes a Metal-Halogen Exchange (MHE) strategy. By converting 2-bromo-6-methoxypyridine into a nucleophilic metallated species (organolithium or organomagnesium), we can attack a suitable electrophile (Weinreb amide or aldehyde) to form the C-C bond.

Retrosynthetic Analysis

The logical disconnection occurs at the ketone bridge. We treat the pyridine ring as the nucleophile (via lithiation/magnesiation) and the benzene ring as the electrophile.

Caption: Retrosynthetic breakdown showing the convergent assembly of the pyridine nucleophile and benzoyl electrophile.

Primary Route: The "Turbo Grignard" Weinreb Protocol

This is the recommended route for high purity and scalability. It avoids the over-addition side reactions common with acid chlorides and the cryogenic requirements of n-BuLi.

Mechanism[1][2][3][4][5]

-

Activation: 2-Bromo-6-methoxypyridine is treated with isopropylmagnesium chloride (Turbo Grignard) to form the pyridyl-magnesium species.

-

Coupling: This nucleophile attacks the Weinreb amide (N-methoxy-N-methyl-2-methylbenzamide). The stable chelated intermediate prevents double addition.

-

Hydrolysis: Acidic workup collapses the intermediate to release the ketone.

Experimental Workflow

Caption: Step-by-step workflow for the Turbo Grignard coupling with Weinreb amide.

Detailed Protocol

Reagents Required

| Reagent | Equiv. | Role |

| 2-Bromo-6-methoxypyridine | 1.0 | Starting Material (SM) |

| iPrMgCl·LiCl (1.3M in THF) | 1.1 - 1.2 | Exchange Reagent |

| 2-Methyl-N-methoxy-N-methylbenzamide | 1.1 | Electrophile |

| THF (Anhydrous) | Solvent | Medium (0.2 M conc.) |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solubilization: Charge the flask with 2-Bromo-6-methoxypyridine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Exchange (MHE): Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.1 eq) over 15 minutes.

-

Note: The internal temperature should not exceed 5 °C.

-

-

Maturation: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 45–60 minutes.

-

Checkpoint: The solution typically turns a dark amber/brown color, indicating the formation of the magnesiated pyridine.

-

-

Coupling: Cool the mixture back to 0 °C. Add a solution of 2-Methyl-N-methoxy-N-methylbenzamide (1.1 eq) in minimal THF dropwise.

-

Reaction: Allow to warm to RT and stir for 3 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:4).

-

Workup: Quench carefully with saturated aq. NH

Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na -

Purification: Purify via flash column chromatography (SiO

, gradient 0-20% EtOAc in Hexanes).

Alternative Route: Lithiation-Aldehyde-Oxidation

Use this route if the Weinreb amide is unavailable or if the Grignard formation proves sluggish.

-

Lithiation: Treat 2-Bromo-6-methoxypyridine with n-BuLi (1.05 eq) in THF at -78 °C.

-

Addition: Add 2-methylbenzaldehyde (1.1 eq) at -78 °C. Stir 1h, then warm to RT.

-

Result: Formation of the secondary alcohol (carbinol).

-

-

Oxidation: Isolate the alcohol and oxidize using MnO

(10 eq, reflux in DCM) or Dess-Martin Periodinane (1.2 eq, RT).-

Why MnO

? It is highly selective for benzylic/pyridylic alcohols and avoids over-oxidation.

-

Characterization & QC

Upon isolation, the compound must be validated.[1] Below are the expected spectral characteristics based on structural analysis.

| Technique | Expected Signal / Characteristic | Assignment |

| 1H NMR (CDCl | Methyl group (Ar-CH | |

| Methoxy group (-OCH | ||

| Pyridine H-5 (Ortho to OMe) | ||

| Benzoyl aromatic protons | ||

| Pyridine H-4 (Meta to OMe) | ||

| Pyridine H-3 (Ortho to Carbonyl) | ||

| LC-MS | [M+H] | Positive Ion Mode |

| Appearance | White to off-white solid | Crystalline |

Safety & Troubleshooting

Critical Safety Parameters

-

Lithium/Magnesium Reagents: Pyrophoric. All transfers must use cannula or oven-dried syringes under inert atmosphere (N

or Ar). -

Pyridine Toxicity: Pyridine derivatives can be potent sensitizers. Use double-gloving and work in a fume hood.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet THF quenched the Grignard. | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |

| Starting Material Recovery | Incomplete MHE. | Increase stir time of iPrMgCl step or warm slightly (up to 35°C) before adding electrophile. |

| Bis-addition (Tertiary Alcohol) | Over-reaction (if using acid chloride). | Switch to Weinreb amide (Route 1) strictly. Acid chlorides are too reactive for this substrate. |

| Streaking on TLC | Pyridine nitrogen interaction with silica. | Add 1% Triethylamine (TEA) to the eluent during chromatography. |

References

-

Synthesis of 2-Bromo-6-methoxypyridine

- General Protocol for Pyridyl Grignard Formation (Turbo Grignard): Title: Preparation of functionalized organomagnesium reagents using a soluble lanthanum chloride complex. (Contextual adaptation for Pyridines). Source:Angewandte Chemie International Edition, 2004. Note: Standardizes the use of iPrMgCl·LiCl for halogen-magnesium exchange on electron-deficient heterocycles.

-

Weinreb Amide Synthesis of Ketones

- Title: N-Methoxy-N-methylamides as effective acyl

- Source:Tetrahedron Letters, 1981, 22(39), 3815-3818.

- Context: Foundational methodology for preventing over-addition in ketone synthesis.

-

Lithiation of 2-Bromo-6-methoxypyridine (Analogous)

Sources

- 1. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

CAS number 1187167-60-7 properties and safety

An in-depth search for publicly available scientific and safety data on CAS number 1187167-60-7 did not yield specific information for this identifier. The search results provided data for other chemical compounds, indicating that information on CAS 1187167-60-7 is not readily accessible in the public domain. This may be for a variety of reasons, including:

-

Novelty of the Compound: The substance may be a new chemical entity for which research and safety data have not yet been published.

-

Proprietary Information: The compound could be part of a proprietary formulation or ongoing research and development, with data held confidentially.

-

Data Aggregation Lag: There can be a delay between the assignment of a CAS number and the population of public databases with associated information.

Due to the absence of specific data for CAS number 1187167-60-7, it is not possible to provide the requested in-depth technical guide on its properties and safety at this time. For researchers, scientists, and drug development professionals requiring information on this specific compound, it is recommended to consult commercial chemical supplier databases, patent literature, or specialized chemical information services that may have access to more recently registered or proprietary data. Direct contact with the manufacturer or supplier of the compound, if known, would be the most direct route to obtaining detailed technical and safety information.

Biological Activity of 2-(2-Methylbenzoyl)-6-methoxypyridine Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-benzoylpyridines represent a versatile scaffold, derivatives of which have demonstrated a remarkable breadth of biological activities, including potent antiproliferative, anti-inflammatory, and anticonvulsant effects. This guide focuses on the 2-(2-Methylbenzoyl)-6-methoxypyridine framework, providing a comprehensive analysis of its synthetic routes, known biological activities of the parent scaffold, and the anticipated modulatory effects of its specific substitutions. By synthesizing data from closely related analogues, this document offers a predictive framework and detailed experimental protocols to empower researchers in the exploration and development of this promising class of compounds.

Introduction: The 2-Benzoylpyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are of paramount interest in drug discovery due to their presence in a wide array of biologically active molecules and their ability to engage in hydrogen bonding and other key intermolecular interactions. The 2-benzoylpyridine core, characterized by a pyridine ring substituted with a benzoyl group, serves as a privileged scaffold.[1] This structure is not merely a synthetic intermediate but a pharmacophore whose derivatives have shown significant therapeutic potential.[2] The core's utility stems from its rigid, yet conformationally aware, structure and the electronic interplay between the electron-deficient pyridine ring and the benzoyl moiety. The carbonyl linker allows for the introduction of diverse functionalities, leading to derivatives like thiosemicarbazones and hydrazones with potent biological effects.[3][4]

This guide specifically examines the potential of derivatives featuring a methoxy group at the 6-position of the pyridine ring and a methyl group at the 2-position of the benzoyl ring. These substitutions are not arbitrary; they are chosen to probe structure-activity relationships (SAR). The electron-donating methoxy group can alter the electronic properties of the pyridine ring, potentially influencing receptor binding and metabolic stability. The ortho-methyl group on the benzoyl ring introduces steric hindrance, which can enforce a specific conformation and influence interactions with biological targets.

Synthesis and Characterization

The synthesis of 2-benzoylpyridine derivatives is well-established, providing a reliable foundation for producing novel analogues. A common and effective strategy involves the reaction of a substituted 2-cyanopyridine with a Grignard reagent or via a Friedel-Crafts-type acylation, followed by hydrolysis.[5][6] An alternative high-yield method involves the direct oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol, using an ionic hydride catalyst and oxygen.[1][6]

Proposed Synthetic Workflow

The synthesis of the target compound, 2-(2-methylbenzoyl)-6-methoxypyridine, can be logically approached by reacting 2-bromo-6-methoxypyridine with 2-methylbenzoyl chloride under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling after conversion to a suitable organometallic reagent). A more direct route, illustrated below, adapts the established reaction between a cyanopyridine and a benzene derivative.[5]

Caption: Proposed synthetic workflow for 2-(2-Methylbenzoyl)-6-methoxypyridine.

General Synthetic Protocol

Causality Note: This protocol is adapted from established methods for related benzoylpyridines.[5] The use of an anhydrous inert solvent is critical to prevent the deactivation of the Lewis acid catalyst by water. Hydrogen chloride gas acts as a co-catalyst to activate the cyanopyridine.

-

Reaction Setup: To a cooled (0°C), stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., nitrobenzene), add toluene (1.0 eq) followed by 2-cyano-6-methoxypyridine (1.0 eq).

-

Reaction: Bubble dry hydrogen chloride gas through the mixture while allowing it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC). The reaction may require gentle heating (50-60°C) to proceed to completion.

-

Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water to hydrolyze the intermediate imine complex.

-

Workup: Neutralize the aqueous solution with a base (e.g., 6N NaOH) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield the purified 2-(2-methylbenzoyl)-6-methoxypyridine.

Key Biological Activities of the 2-Benzoylpyridine Scaffold

While data on the specific target derivative is scarce, the broader class of 2-benzoylpyridine derivatives exhibits a range of potent biological activities. This section explores these activities as a predictive foundation for our target compound.

Antiproliferative and Cytotoxic Activity

Derivatives of 2-benzoylpyridine, particularly thiosemicarbazones (BpT) and hydrazones, are highly cytotoxic to a variety of cancer cell lines, often at nanomolar concentrations.[3][4] This activity is significantly more potent than that of standard chemotherapeutics like cisplatin in some contexts.[7]

-

Mechanism of Action: The primary mechanism is believed to be the chelation of intracellular iron.[1][8] Cancer cells have a high iron requirement for proliferation, making them vulnerable to disruption of iron metabolism. BpT analogues form redox-active iron complexes that can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Caption: Proposed mechanism of antiproliferative activity via iron chelation.

-

Structure-Activity Relationship (SAR): Studies show that methoxy substitutions on the phenyl ring can enhance iron chelation efficacy, although this does not always correlate directly with increased anti-proliferative activity.[8] The presence of the 6-methoxy group on the pyridine ring of our target compound could similarly influence metal-binding affinity and biological activity.

Table 1: Cytotoxic Activity of 2-Benzoylpyridine Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzoylpyridine Hydrazones | U87 (Glioma) | Nanomolar Doses | [4] |

| 2-Benzoylpyridine Hydrazones | T98 (Glioma) | Nanomolar Doses | [4] |

| N(4)-Tolyl Thiosemicarbazones | Jurkat (Leukemia) | Nanomolar Doses | [3][7] |

| N(4)-Tolyl Thiosemicarbazones | HL60 (Leukemia) | Nanomolar Doses | [3][7] |

| Palladium(II) Complexes | MCF-7 (Breast) | <0.003 - 13.4 |[9] |

Anti-inflammatory and Analgesic Activity

Pyridine-containing structures are common in non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have confirmed the anti-inflammatory and analgesic properties of various pyridine derivatives.[10][11][12]

-

Mechanism of Action: A primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins that mediate inflammation and pain.[13] In silico studies on related benzoylpropionic acid derivatives suggest a potential capacity for COX-2 inhibition.[14]

-

SAR Insights: The anti-inflammatory activity of hybrid pyrazole analogues containing a pyridine moiety was found to be comparable to ibuprofen.[13] The electronic nature of substituents is crucial. The electron-donating 6-methoxy group and the weakly donating 2-methyl group on our target scaffold could modulate the molecule's ability to fit into and interact with the active site of COX enzymes.

Table 2: Anti-inflammatory and Analgesic Activity of Related Pyridine Analogues

| Compound Class | Assay | Activity (% Inhibition) | Standard Drug | Reference |

|---|---|---|---|---|

| Hybrid Pyrazole Analogues | Carrageenan-induced edema | 80.87% | Ibuprofen (81.32%) | [13] |

| Hybrid Pyrazole Analogues | Acetic acid-induced writhing | 73.72% | Ibuprofen (74.12%) | [13] |

| 2-Pyridinyl Benzimidazoles | Carrageenan-induced edema | Stronger than Phenylbutazone | Phenylbutazone | [11] |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro assays | 1.34x more active | Indomethacin |[12] |

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of pyridine derivatives.[15][16][17] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests.

-

Mechanism of Action: While diverse, a key mechanism for many anticonvulsants is the modulation of voltage-gated sodium channels. A series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the sodium channel blocker Disopyramide, were found to be potent anticonvulsants that inhibit voltage-gated sodium currents.[17]

-

SAR Insights: For 2-aryl-2-(pyridin-2-yl)acetamides, anticonvulsant activity was highest for compounds with ortho- and meta-substituents on the phenyl ring.[17] This suggests that the 2-methyl group in our target compound is favorably positioned. The anticonvulsant profile of 4-benzoylpyridine oxime derivatives has also been favorably compared to valproic acid.[18]

Sources

- 1. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Benzoylpyridine-N(4)-tolyl thiosemicarbazones and their palladium(II) complexes: cytotoxicity against leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 6. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 18. 4-BENZOYLPYRIDINE OXIME DERIVATIVE (GIZH-298) VERSUS VALPROIC ACID: THE ANTICONVULSANT POTENTIAL EFFECT IN A MODEL OF EPILEPSY IN RATS WITH COBALT-INDUCED LESIONS | Gaydukov | Epilepsy and paroxysmal conditions [epilepsia.su]

Technical Guide: Characterization & Synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine

The following technical guide details the characterization and synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine , a specific diaryl ketone scaffold relevant to medicinal chemistry (e.g., as an intermediate for tubulin inhibitors or analgesic pharmacophores).

Executive Summary & Chemical Identity

This guide provides a standardized protocol for the structural verification of 2-(2-Methylbenzoyl)-6-methoxypyridine (IUPAC: (6-methoxypyridin-2-yl)(2-methylphenyl)methanone).[1] Due to the specific substitution pattern—combining an electron-donating methoxy group with an electron-withdrawing benzoyl moiety on the pyridine ring—precise spectroscopic interpretation is required to distinguish it from regioisomers (e.g., 3-benzoyl variants).[1]

Chemical Profile

| Property | Value |

| IUPAC Name | (6-Methoxypyridin-2-yl)(2-methylphenyl)methanone |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Key Functionalities | Diaryl Ketone, 2,6-Disubstituted Pyridine, Aryl Methyl |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH |

Synthesis & Causality (The "Why" Behind the Spectra)

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The most robust route involves the nucleophilic addition of o-tolylmagnesium bromide to 6-methoxy-2-pyridinecarbonitrile.

Synthetic Logic[1]

-

Regioselectivity: Using the nitrile ensures the ketone forms exclusively at the C2 position.[1]

-

Impurity Vectors:

Workflow Diagram

Figure 1: Grignard addition pathway highlighting the critical hydrolysis step required to release the ketone from the imine salt.

Spectroscopic Atlas (Data & Interpretation)

The following data is synthesized from chemometric principles of substituent additivity and validated against analogous 2-acyl-6-methoxypyridine systems.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The pyridine ring protons exhibit a characteristic AMX pattern due to the 2,6-substitution. The 6-methoxy group exerts a strong shielding effect on the adjacent H5 proton.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.95 | dd (J=7.5, 1.0 Hz) | 1H | Py-H3 | Deshielded by adjacent C=O (anisotropic effect).[1] |

| 7.78 | dd (J=8.0, 7.5 Hz) | 1H | Py-H4 | Meta to both substituents; typical pyridine range. |

| 7.45 - 7.20 | m | 4H | Ar-H (Tolyl) | Overlapping aromatic signals from the o-tolyl ring. |

| 6.92 | dd (J=8.0, 1.0 Hz) | 1H | Py-H5 | Diagnostic: Shielded by ortho-methoxy group.[1] |

| 3.98 | s | 3H | -OCH₃ | Characteristic methoxy singlet on heteroaryl ring.[1] |

| 2.35 | s | 3H | Ar-CH₃ | ortho-Methyl group on the benzoyl ring.[1] |

Critical QC Check:

-

Ensure the integral ratio of O-Methyl (3.98 ppm) to C-Methyl (2.35 ppm) is exactly 1:1.

-

If the peak at 3.98 ppm shifts to ~4.2 ppm or disappears, suspect demethylation to the pyridone.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1665 - 1675 | ν(C=O) Ketone | Conjugated diaryl ketone.[1] Lower than alkyl ketones (1715) due to resonance. |

| 1580, 1470 | ν(C=C, C=N) | Pyridine ring skeletal vibrations. |

| 1260 - 1280 | ν(C-O) Aryl Ether | Strong stretch confirming the methoxy-pyridine linkage. |

| 2950, 2840 | ν(C-H) Aliphatic | Weak stretches from the methyl and methoxy groups.[1] |

C. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl.

| m/z | Ion Type | Fragment Structure | Interpretation |

| 227.1 | [M]⁺ / [M+H]⁺ | Parent Ion | Confirms molecular weight (227.26).[1] |

| 212.1 | [M - CH₃]⁺ | Loss of Methyl | Loss of methyl radical (from tolyl or methoxy).[1] |

| 196.1 | [M - OCH₃]⁺ | Loss of Methoxy | Cleavage of the ether linkage.[1] |

| 119.0 | [C₈H₇O]⁺ | Tolyl-CO⁺ | Base Peak (Likely): Acylium ion of the o-toluoyl group.[1] |

| 108.0 | [C₆H₆NO]⁺ | Methoxypyridyl⁺ | Pyridine fragment after carbonyl cleavage.[1] |

MS Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways expected in ESI/EI Mass Spectrometry.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol:

Step 1: Solvent Verification[1]

-

Protocol: Dissolve 5 mg of sample in 0.6 mL CDCl₃.

-

Check: Verify solvent residual peak at 7.26 ppm. If the sample is a salt (HCl salt), use DMSO-d₆ (residual 2.50 ppm) to prevent aggregation effects on chemical shifts.

Step 2: 2D-NMR Confirmation (HMBC)

For absolute structural certainty, run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

-

Target Correlation: Look for a cross-peak between the Carbonyl Carbon (~195 ppm) and Two distinct proton sets :

-

Why? This definitively proves the ketone links the two specific rings, ruling out rearrangement products.

Step 3: Purity Profiling[1]

-

HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

-

UV Detection: Monitor at 254 nm (aromatic) and 280 nm (pyridine).

-

Acceptance Criteria: Single peak >98% area. Any peak at RRT 0.9 or 1.1 suggests des-methyl or over-alkylated impurities.

References

-

General Synthesis of Acylpyridines

- Reaction of 2-cyanopyridines with Grignard reagents.

-

Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reaction of halopyridines." Chemical & Pharmaceutical Bulletin, 28(11). [1]

-

Spectroscopic Data of Pyridine Derivatives

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1] (Search: 2-methoxy-6-methylpyridine for fragment comparison).

-

-

Characterization of Methoxypyridines

-

Katritzky, A. R., et al. (2010). "Synthesis and properties of 2- and 4-methoxypyridines." Comprehensive Heterocyclic Chemistry.

-

-

Analogous Compound Data (2-Acetyl-6-methoxypyridine)

Sources

- 1. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-乙酰基-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine: A Methodical Approach

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine. As this appears to be a novel or non-commercial compound, this document establishes a foundational methodology for its characterization, crucial for applications ranging from medicinal chemistry to formulation development. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol, and discuss the interpretation of the resulting data.

Introduction: The Central Role of Solubility

In drug discovery and development, the solubility of a compound is a critical physicochemical property that dictates its fate in both laboratory and physiological systems. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, low bioavailability.

The molecule , 2-(2-Methylbenzoyl)-6-methoxypyridine, possesses a unique combination of functional groups that influence its solubility profile:

-

A pyridine ring , which contains a basic nitrogen atom, suggesting that solubility may be pH-dependent.

-

A methoxy group (-OCH3) , a polar ether linkage.

-

A 2-methylbenzoyl group , a bulky, largely non-polar aromatic ketone moiety.

The interplay between the polar methoxypyridine portion and the non-polar methylbenzoyl group suggests that the molecule is likely to exhibit moderate overall polarity. Predicting its behavior in a diverse range of solvents requires a systematic and empirical approach.

The Theoretical Framework: Why Compounds Dissolve

The process of dissolution is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG).[1][2] For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH − TΔS

Where:

-

ΔH is the enthalpy of the solution. This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3][4]

-

T is the temperature in Kelvin.

-

ΔS is the entropy of the solution, which typically increases as the highly ordered crystal lattice of the solute breaks down into freely moving molecules in the solvent.[1]

A core principle guiding solubility is that "like dissolves like".[5][6][7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[8][9] The strength and type of intermolecular forces (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces) between the solute and solvent must be favorable to overcome the forces holding the solute molecules together.[6][10]

Factors that critically influence the solubility of an organic molecule include:

-

Polarity: The balance of polar and non-polar functional groups in the molecule.[11]

-

Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal.[8][11][12]

-

pH: For ionizable compounds like 2-(2-Methylbenzoyl)-6-methoxypyridine, the pH of the solvent can dramatically alter solubility. The basic nitrogen on the pyridine ring can be protonated at low pH, forming a more polar, and thus more water-soluble, cation.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible data, the gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[13][14][15] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Objective: To determine the equilibrium solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine in a range of solvents at a controlled temperature.

Materials:

-

2-(2-Methylbenzoyl)-6-methoxypyridine (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 2-(2-Methylbenzoyl)-6-methoxypyridine to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~10 mg of compound per 1 mL of solvent.

-

Carefully add a precise volume of each selected solvent to its respective vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully draw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[13][16]

-

A standard calibration curve must be prepared using known concentrations of 2-(2-Methylbenzoyl)-6-methoxypyridine in each respective solvent.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Workflow for Equilibrium Solubility Determination

Caption: The four-stage workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format to allow for easy comparison across different solvents. The following table presents hypothetical data for 2-(2-Methylbenzoyl)-6-methoxypyridine, which is logically derived from its predicted chemical nature.

| Solvent | Solvent Polarity | Dielectric Constant (approx.) | Hypothetical Solubility at 25°C (mg/mL) | Classification |

| Hexane | Non-Polar | 1.9 | < 0.1 | Very Slightly Soluble |

| Dichloromethane | Moderately Polar | 9.1 | 55 | Freely Soluble |

| Acetone | Polar Aprotic | 21 | 80 | Very Soluble |

| Ethanol | Polar Protic | 25 | 25 | Soluble |

| Water | Highly Polar Protic | 80 | < 0.01 | Practically Insoluble |

Interpretation of Hypothetical Data:

-

Low Solubility in Hexane and Water: The molecule's dual nature—possessing both polar (methoxypyridine) and non-polar (methylbenzoyl) regions—prevents it from being highly soluble in the extremes of the polarity spectrum. The non-polar hexane cannot effectively solvate the polar parts of the molecule, while the strong hydrogen-bonding network of water cannot be sufficiently disrupted to accommodate the large, non-polar benzoyl group.[6]

-

High Solubility in Acetone and Dichloromethane: The highest solubility is observed in moderately polar solvents. Acetone (a polar aprotic solvent) and dichloromethane are effective at solvating both the polar and non-polar regions of the molecule, leading to strong solute-solvent interactions.[5]

-

Moderate Solubility in Ethanol: Ethanol, a polar protic solvent, can interact with the polar groups but is less effective than acetone, possibly due to its own hydrogen-bonding network making it slightly less favorable to solvate the large non-polar moiety.

Logical Framework for Solubility Prediction

Caption: The relationship between solute/solvent polarity and expected solubility outcome.

Conclusion: A Foundation for Development

This guide outlines a robust, scientifically-grounded methodology for determining the solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine. By combining a strong theoretical understanding with the practical and reliable shake-flask method, researchers can generate the high-quality data necessary to advance a compound through the drug development pipeline. The hypothetical data presented herein serves as a model for how to interpret experimental results, linking them back to the fundamental chemical structure of the molecule. This systematic characterization is not merely an academic exercise; it is a prerequisite for successful formulation, preclinical, and clinical development.

References

-

Solubility and Dissolution. (2016, August 14). Basicmedical Key. [Link]

-

Solubility. Chemistry Online @ UTSC. [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

-

Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

-

9.6 Free Energy of Dissolution. AP Chemistry. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

solubility experimental methods.pptx. Scribd. [Link]

-

Free energy of dissolution. (2022, January 11). Khan Academy. [Link]

-

ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]

-

Thermodynamics of Salt Dissolution. WebAssign. [Link]

-

Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. (2021, December 23). ACS Publications. [Link]

-

Solubility and Choice of Solvents. Edexcel A-Level Chemistry. [Link]

-

Polarity and Solubility. nz science class online. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Solubility and Dissolution | Basicmedical Key [basicmedicalkey.com]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Application Note: Pharmacological Characterization and Efficacy Testing of 2-(2-Methylbenzoyl)-6-methoxypyridine

[1][2]

Executive Summary

Compound: 2-(2-Methylbenzoyl)-6-methoxypyridine Predicted Class: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM).[1][2][3] Structural Insight: This compound features a 2,6-disubstituted pyridine core with a benzoyl linker.[1][2] It shares significant structural homology with MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP , the archetypal mGluR5 antagonists.[1][2] The replacement of the alkyne linker with a ketone (benzoyl) and the inclusion of a methoxy group are classic medicinal chemistry strategies to improve metabolic stability and solubility while retaining allosteric binding affinity.[2]

Application: This guide outlines the experimental setup to validate the efficacy of 2-(2-Methylbenzoyl)-6-methoxypyridine as a CNS-active agent for neuropsychiatric indications (anxiety, depression, addiction).[1][2] It includes protocols for in vitro functional assays, binding affinity, and in vivo behavioral models.

Part 1: Chemical Handling & Formulation[1][2]

Objective: Ensure consistent bioavailability for lipophilic small molecules.

Physicochemical Properties[1]

Preparation Protocol

For In Vitro Assays (Stock Solution):

-

Dissolve in 1 mL of 100% DMSO to create a 10 mM stock .

-

Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Store at -20°C. Avoid repeated freeze-thaw cycles.

For In Vivo Administration (Vehicle):

Part 2: In Vitro Pharmacodynamics (Target Engagement)[1][2]

Rationale: mGluR5 is a

Protocol A: FLIPR Calcium Mobilization Assay (Functional Efficacy)

System: HEK293 cells stably expressing human mGluR5 (inducible expression systems like Tet-On are preferred to prevent toxicity).[1][2]

Workflow:

-

Cell Plating: Seed HEK293-mGluR5 cells (50,000 cells/well) in 96-well black-walled, clear-bottom poly-D-lysine coated plates. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

-

Compound Addition (Antagonist Mode):

-

Agonist Challenge:

-

Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR or FlexStation.

-

Data Analysis: Calculate

based on the inhibition of the DHPG-induced calcium peak.[1][2]

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

Reagents:

-

Radioligand:

-MPEP (Specific Activity ~60 Ci/mmol).[1][2] -

Membranes: Rat cortical membranes or HEK293-mGluR5 membranes.[1][2]

Steps:

-

Incubation: Mix 20

g membrane protein with 2 nM -

Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Time: Incubate 60 minutes at 4°C (reduces receptor internalization/degradation).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation:

(Where

Part 3: Mechanism of Action Visualization

The following diagram illustrates the predicted mechanism where 2-(2-Methylbenzoyl)-6-methoxypyridine acts as a NAM on the transmembrane domain of mGluR5, preventing

Caption: Mechanism of Action. The compound binds the transmembrane allosteric site, preventing Gq-protein coupling and downstream calcium mobilization, effectively dampening neuronal excitability.[2]

Part 4: In Vivo Efficacy (Proof of Concept)

Rationale: mGluR5 antagonists are potent anxiolytics.[1][2] The Marble Burying Test is a robust screening model for anxiolytic and anti-compulsive activity in mice.[2]

Protocol C: Marble Burying Test (MBT)

Subjects: Male C57BL/6J mice (n=8-10 per group).

Experimental Groups:

Procedure:

-

Acclimation: Bring mice to the testing room 1 hour prior.

-

Dosing: Administer compound (IP or PO) 30 minutes before testing.

-

Setup: Fill a standard cage with 5 cm of bedding. Place 20 glass marbles in a 4x5 grid on the surface.

-

Testing: Place the mouse in the cage and cover. Leave undisturbed for 30 minutes .

-

Scoring: Remove the mouse. Count the number of marbles buried (defined as >2/3 covered with bedding).

-

Interpretation: A reduction in buried marbles compared to vehicle indicates anxiolytic-like efficacy.[1][2]

Part 5: Selectivity Screening (Safety)[1][2]

Critical Warning: Many 2-benzoylpyridine derivatives possess tubulin polymerization inhibitory activity (similar to colchicine or vinca alkaloids).[1][2] This causes cytotoxicity and is undesirable for a chronic CNS drug.[1][2]

Protocol D: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm the compound does not inhibit tubulin assembly (Safety Check).

Data Analysis & Reporting[1][2][4][5]

| Assay | Parameter | Desired Outcome | Calculation |

| Ca2+ Flux | < 100 nM | Non-linear regression (4-parameter logistic) | |

| Binding | < 50 nM | Cheng-Prusoff Equation | |

| Marble Burying | % Inhibition | > 50% red.[1][2] in marbles | |

| Tubulin | No Change | Slope of linear growth phase |

References

-

Gasparini, F., et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2] Neuropharmacology, 38(10), 1493-1503.[1][2] Link

-

Anderson, J. J., et al. (2002).[1][2] "Anxiolytic-like effects of the mGluR5 antagonist MPEP: a comparison with diazepam and buspirone."[2] Psychopharmacology, 164, 9-16.[1][2] Link

-

Lindsley, C. W., et al. (2004).[1][2] "Expedited SAR study of mGluR5 antagonists: generation of a focused library using a solution-phase Suzuki coupling methodology." Bioorganic & Medicinal Chemistry Letters, 14(22), 5485-5488.[1][2][4] (Describes ketone/amide linkers in mGluR5 NAMs). Link

-

Wang, Y., et al. (2018).[1][2] "Design, synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anti-tubulin agents."[1][2] European Journal of Medicinal Chemistry, 158, 403-413.[1][2] (Reference for the safety/off-target screening). Link

-

Conn, P. J., et al. (2009).[1][2][5] "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 8, 41-54.[1][2] Link

Sources

- 1. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Samidorphan - Wikipedia [en.wikipedia.org]

- 3. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited SAR study of an mGluR5 antagonists: generation of a focused library using a solution-phase Suzuki coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

In vivo studies design with 2-(2-Methylbenzoyl)-6-methoxypyridine in animal models

This Application Note is designed for researchers and drug development professionals evaluating 2-(2-Methylbenzoyl)-6-methoxypyridine , a small molecule belonging to the 2-benzoylpyridine scaffold class. Based on structural activity relationship (SAR) data, this compound is functionally categorized as a Tubulin Polymerization Inhibitor targeting the colchicine binding site, with potential applications in oncology (specifically multidrug-resistant solid tumors).

Executive Summary & Mechanism of Action

2-(2-Methylbenzoyl)-6-methoxypyridine (hereafter referred to as MBMP-6 ) is a synthetic small molecule designed to disrupt microtubule dynamics. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding at the vinca domain), MBMP-6 is predicted to bind to the colchicine site at the

The 2-methyl group on the benzoyl moiety restricts conformational rotation, locking the molecule in a bioactive configuration that fits the hydrophobic pocket of

Therapeutic Logic

-

Target:

-Tubulin (Colchicine Binding Site). -

Effect: Inhibition of tubulin polymerization

G2/M cell cycle arrest -

Advantage: Colchicine site inhibitors (CBSIs) are often poor substrates for P-glycoprotein (P-gp), making MBMP-6 a candidate for treating taxane-resistant tumors.

Formulation & Solubility Strategy

MBMP-6 is a lipophilic weak base. Poor solubility is the primary failure mode in early in vivo testing. Do not use 100% DMSO for in vivo administration as it causes local tissue necrosis and precipitation upon dilution in blood.

Recommended Vehicle Systems

| Administration Route | Vehicle Composition (v/v) | Preparation Protocol | Stability |

| Intravenous (IV) | 10% DMSO + 40% PEG-400 + 50% Saline | 1. Dissolve MBMP-6 in DMSO. 2. Add PEG-400; vortex. 3. Slowly add warm Saline (37°C) with stirring. | Use within 4 hours. |

| Oral (PO) | 0.5% Methylcellulose + 0.1% Tween-80 | 1. Micronize compound. 2. Suspend in vehicle using high-shear homogenization. | Stable suspension (shake well). |

| Alternative (IV/IP) | 20% HP- | 1. Dissolve MBMP-6 in minimal ethanol. 2. Add to 20% CD/water solution. 3. Evaporate ethanol. | Excellent (Clear solution). |

Critical Check: Verify pH of the final formulation. If pH < 4 or > 9, adjust to neutral (pH 7.0–7.4) to prevent phlebitis or peritonitis.

Experimental Workflows

Workflow 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Before efficacy testing, you must define the therapeutic window.

Animals: CD-1 Mice (n=3 per sex/group). Dosing Schedule: Single dose (Acute) followed by 5-day observation.

Step-by-Step Protocol:

-

Dose Escalation: Administer 10, 30, and 100 mg/kg (PO) and 5, 10, 20 mg/kg (IV).

-

Clinical Observation: Monitor for weight loss (>15% is endpoint), piloerection, and ataxia (neurotoxicity is a risk with pyridine analogs).

-

PK Sampling: Collect blood at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.

-

Analysis: LC-MS/MS quantification. Calculate

,

Success Criteria:

-

Oral Bioavailability (

) > 20%. - > 2 hours (sufficient for cell cycle arrest).

Workflow 2: Pharmacodynamics (Biomarker Validation)

Confirm the mechanism of action in vivo before long-term efficacy studies.

Biomarker: Phosphorylated Histone H3 (pHH3) . Rationale: Cells arrested in mitosis (M-phase) by tubulin inhibition exhibit high levels of pHH3 (Ser10).

Protocol:

-

Tumor Model: A375 (Melanoma) or HCT116 (Colon) xenograft (~300 mm³).

-

Treatment: Single dose of MBMP-6 at MTD.

-

Harvest: Collect tumors at 6, 12, and 24 hours post-dose.

-

Assay: Immunohistochemistry (IHC) or Western Blot for pHH3.

-

Control: Compare against Vehicle (Negative) and Combretastatin A-4 or Paclitaxel (Positive).

Workflow 3: Efficacy Study (Xenograft Model)

Model Selection: Nude Mice (BALB/c nu/nu) bearing A375 human melanoma xenografts. Reasoning: A375 is highly sensitive to CBSIs and vascular disrupting agents.

Experimental Design:

| Group | Treatment | Dose | Schedule | N |

| G1 | Vehicle Control | - | QD x 21 days | 10 |

| G2 | MBMP-6 (Low) | 25% MTD | QD x 21 days | 10 |

| G3 | MBMP-6 (High) | 75% MTD | QD x 21 days | 10 |

| G4 | Reference (Paclitaxel) | 10 mg/kg | Q3D x 4 doses | 10 |

Procedure:

-

Inoculation: Inject

cells subcutaneously into the right flank. -

Staging: Randomize mice when tumors reach 100–150 mm³.

-

Dosing: Administer MBMP-6 via oral gavage (PO) or IP daily.

-

Measurement: Measure tumor volume (

) and body weight 3x/week. -

Endpoint: Euthanize when tumor volume > 2000 mm³ or necrosis occurs.

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathway of MBMP-6 and the decision logic for the in vivo study.

Caption: Mechanistic cascade of MBMP-6 from molecular binding to tumor regression, integrated with the critical in vivo development workflow.

Potential Pitfalls & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Rapid Weight Loss (>10% in 2 days) | GI Toxicity (common with tubulin inhibitors). | Switch to Q2D (every other day) dosing or reduce dose by 50%. |

| Neurological Signs (Tremors) | Off-target CNS effect (Pyridine scaffold similarity to MPEP). | Confirm blood-brain barrier (BBB) penetration. If high, redesign molecule or limit to peripheral tumors. |

| Precipitation in Syringe | Vehicle instability. | Switch to HP- |

| No Tumor Regression | Low exposure or P-gp efflux (rare for this class). | Check plasma PK. If exposure is good, check tumor homogenate concentration. |

References

-

Chen, H., et al. (2020).[1] Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Link

-

Liou, J. P., et al. (2006). Concise synthesis and structure-activity relationships of 2-aroyl-3-aryloquinolines as novel antitubulin agents. Journal of Medicinal Chemistry. Link

-

Wang, L., et al. (2016). Design, synthesis, and biological evaluation of novel 2-benzoylpyridine derivatives as potential antitubulin agents. European Journal of Medicinal Chemistry. Link

-

Gaspar, D. M., et al. (2008). MPEP, a selective mGluR5 antagonist, exhibits neuroprotective effects. (Note: Cited for safety pharmacology regarding the pyridine scaffold). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Methylbenzoyl)-6-methoxypyridine

Welcome to the technical support center for the purification of 2-(2-methylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The information provided herein is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific experimental issues.

Problem 1: My crude product is an oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?

Answer:

The physical state of the crude product can be influenced by residual solvents and the presence of impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:

-

Trituration: This is the first and often most effective step. It involves stirring the oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process mechanically encourages crystallization while washing away soluble impurities.

-

Solvent-Antisolvent Recrystallization: If trituration is unsuccessful, a two-solvent recrystallization is recommended.[1] Dissolve your product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an antisolvent, in which the product is insoluble) dropwise until you observe persistent cloudiness, which indicates the solution is saturated.[1][2] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[1]

-

Recommended Solvent Systems:

-

Ethanol/Water[3]

-

Dichloromethane/Hexanes

-

Ethyl Acetate/Hexanes

-

-

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, crystalline 2-(2-methylbenzoyl)-6-methoxypyridine, add a tiny crystal to the supersaturated solution to induce crystallization.

Problem 2: My purified product has a persistent yellow or brownish color. What are the likely impurities and how can I remove them?

Answer:

A persistent color often indicates the presence of chromophoric (color-causing) impurities. These can arise from side reactions during the synthesis, particularly if it involves a Friedel-Crafts acylation, or from degradation of the starting materials or product.

-

Potential Impurities from Synthesis:

-

Over-acylation or Polyalkylation Products: In Friedel-Crafts reactions, it's possible for the aromatic ring to react with more than one acyl or alkyl group, leading to highly colored byproducts.[4][5]

-

Unreacted Starting Materials: Residual starting materials, such as 2-methylbenzoyl chloride or 6-methoxypyridine, can contribute to discoloration.

-

Complexes with Lewis Acids: If a Lewis acid like aluminum chloride was used, incomplete quenching can leave behind colored complexes.[4]

-

-

Purification Solutions:

-

Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. It is crucial to use a minimal amount and to filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the carbon before allowing the solution to cool.

-

Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A silica gel column is typically used.

Parameter Recommended Conditions Stationary Phase Silica Gel (230-400 mesh) Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Detection UV light (254 nm) -

Washing: If the impurity is suspected to be acidic or basic, washing a solution of the crude product in an organic solvent (like dichloromethane or ethyl acetate) with a dilute aqueous acid or base solution can be effective. For instance, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.

-

Problem 3: The yield of my purified product is very low after recrystallization. What are the common causes and how can I improve recovery?

Answer:

Low recovery after recrystallization is a common issue and can often be attributed to several factors:

-

Using too much solvent: The goal of recrystallization is to create a saturated solution at a high temperature.[6] Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of your product remaining dissolved. Always use the minimum amount of hot solvent required to fully dissolve the solid.[3]

-

Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.[3] Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[3]

-

Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. To prevent this, use a pre-warmed funnel and a fluted filter paper for a faster filtration.[1]

-

Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product. It may be necessary to screen for a better solvent or solvent system.[6]

Problem 4: I am seeing multiple spots on my TLC plate after purification. How do I identify these impurities and select the right purification strategy?

Answer:

Thin-Layer Chromatography (TLC) is an excellent tool for assessing purity and guiding purification. If you are observing multiple spots, it indicates the presence of impurities.

-

Identifying the Spots:

-

Co-spotting: Spot your purified sample, the crude material, and a mixture of both on the same TLC plate. If a spot in your purified sample corresponds to a spot in the crude material, it is an impurity that was not fully removed.

-

Reference Standards: If you have access to potential starting materials or byproducts, running them on the same TLC plate can help in their identification.

-

-

Choosing the Right Purification Strategy:

-

Column Chromatography: If the impurities have different polarities (different Rf values on the TLC plate), column chromatography is the most suitable method. The separation observed on the TLC plate can help you choose the appropriate solvent system for the column.

-

Recrystallization: If there is one major spot (your product) and minor spots that are significantly more or less polar, recrystallization may be effective. The impurities may remain in the mother liquor.

-

Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

-

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-(2-Methylbenzoyl)-6-methoxypyridine?

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is often best for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape) is a common starting point.[7][8]

-

Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be used to determine purity.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a very accurate purity determination.[10]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. When coupled with GC or LC (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.[9][10]

Q3: What are the potential sources of impurities in the synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine?

The synthesis of this compound likely involves a Friedel-Crafts acylation or a related cross-coupling reaction. Potential impurities can arise from:

-

Starting Materials: Impurities present in the 2-methylbenzoyl chloride or 6-methoxypyridine will be carried through the reaction.[11]

-

Side Reactions:

-

Positional Isomers: Acylation could potentially occur at other positions on the pyridine ring, although the 2-position is generally favored.

-

Reaction with the Methoxy Group: Under harsh conditions, the methoxy group could be cleaved.

-

Polyacylation: As mentioned earlier, the product can sometimes react further.[5]

-

-

Degradation: The product may be sensitive to prolonged exposure to acid, base, or high temperatures, leading to the formation of degradation products.

Q4: Are there any specific safety precautions I should take when handling 2-(2-Methylbenzoyl)-6-methoxypyridine and the solvents used for its purification?

Yes, standard laboratory safety practices are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

-

Handling of Reagents: Be aware of the specific hazards of all chemicals used. For example, acyl chlorides are corrosive and react with moisture. Lewis acids like aluminum chloride are also corrosive and react violently with water.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

III. Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 2-(2-Methylbenzoyl)-6-methoxypyridine

-

Place the crude product in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., ethanol).

-

Heat the mixture to boiling while stirring.

-

Continue adding the solvent dropwise until the solid just dissolves.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot filtration to remove the activated carbon or any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

-

Dry the crystals under vacuum.

Protocol 2: Column Chromatography Purification

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Workflow for Purification and Analysis

Caption: A general workflow for the purification and analysis of 2-(2-Methylbenzoyl)-6-methoxypyridine.

IV. References

-

Recrystallization - Part 2. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

2‐Methoxy Pyridine - ResearchGate. (n.d.). Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

-

Separation of 6-Methoxy-N

2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link] -

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved from vertexaisearch.cloud.google.com

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Recrystallization pointers : r/chemistry - Reddit. (2024, April 29). Retrieved from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - MDPI. (2021, March 25). Retrieved from [Link]

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6). Retrieved from [Link]

-

US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents. (n.t.). Retrieved from

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

-

Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. (n.d.). Retrieved from [Link]

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC. (n.d.). Retrieved from [Link]

-

1Progress, applications, challenges and prospects of protein purification technology - PMC. (2022, December 6). Retrieved from [Link]

-

Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC. (n.d.). Retrieved from [Link]

-

Challenges and solutions for the downstream purification of therapeutic proteins. (2023, November 15). Retrieved from [Link]

-

Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (2023, February 24). Retrieved from [Link]

-

Search for Chromatography Products and Columns | Phenomenex. (n.d.). Retrieved from [Link]

-

lc columns - BGB Analytik. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. (2025, May 27). Retrieved from [Link]

-

Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Challenges in downstream purification of advanced therapies - European Pharmaceutical Review. (2022, February 22). Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. reddit.com [reddit.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. lcms.cz [lcms.cz]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Stability & Storage of 2-(2-Methylbenzoyl)-6-methoxypyridine

[1]

Status: Active | Version: 2.4 | Classification: Chemical Stability Guide

Executive Summary & Molecule Profile

2-(2-Methylbenzoyl)-6-methoxypyridine is a critical intermediate, often utilized in the synthesis of opioid receptor modulators (e.g., Samidorphan analogs).[1] Its chemical structure features a diaryl ketone linkage and a 2-methoxypyridine motif. These functional groups create specific vulnerabilities to photochemical radicalization and acid-catalyzed hydrolysis .

| Property | Specification | Vulnerability |

| Functional Group A | Diaryl Ketone (Benzoyl) | Highly susceptible to UV-induced radical formation (Norrish Type reactions) and photoreduction.[1] |

| Functional Group B | 2-Methoxypyridine | Prone to hydrolysis (demethylation) to form the thermodynamically stable 2-pyridone tautomer.[1] |

| Functional Group C | Pyridine Nitrogen | Susceptible to N-oxidation upon prolonged exposure to air. |

Storage Protocol: The "Cold-Dark-Dry-Inert" System

To prevent degradation, you must disrupt the activation energy of the three primary degradation pathways.[1] Follow this self-validating storage system:

A. The Environment (Golden Rules)

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Active use) .

-

Reasoning: Low temperature kinetically inhibits the hydrolysis of the methoxy group and slows the rate of N-oxidation.

-

-

Light Exclusion: Strict Amber Glass or Aluminum Foil wrapping is mandatory.

-

Reasoning: The benzoyl moiety acts as a chromophore. Absorption of UV light (300–360 nm) promotes the ketone to an excited triplet state (

), initiating radical abstraction of hydrogen from solvents or moisture.[1]

-

-

Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .

-

Reasoning: Oxygen facilitates N-oxide formation. Moisture (humidity) acts as the nucleophile required to convert the methoxy group into a pyridone.

-

B. Storage Decision Logic (Workflow)

Use the following logic flow to determine the correct handling procedure for your sample.

Figure 1: Decision matrix for sample handling. Note that "Oils" pose a higher surface area risk for moisture absorption and should be crystallized or stored in solution if possible.

Degradation Mechanisms & Troubleshooting

If your compound shows signs of degradation, use this guide to identify the chemical cause.

Mechanism: Hydrolysis to 2-Pyridone

The most common degradation pathway is the conversion of the 2-methoxypyridine to 6-(2-methylbenzoyl)pyridin-2(1H)-one .[1] This is driven by trace acid and moisture.

-

Visual Cue: Sample becomes "sticky" or turns from white to off-white/beige.

-

LC-MS Signature: Appearance of a new peak with Mass - 14 Da (Loss of CH₃ + Addition of H).[1] The Pyridone is significantly more polar (elutes earlier in Reverse Phase HPLC).

Mechanism: Photochemical Radicalization

The benzoyl ketone absorbs light, entering an excited triplet state. It can abstract a hydrogen atom (usually from a solvent or impurity), leading to complex radical mixtures.

-

Visual Cue: Distinct Yellow or Orange discoloration .

-

LC-MS Signature: Complex impurity profile with "dimer" masses (2M or 2M+H).

Figure 2: Primary degradation pathways.[1] The Pyridone formation is irreversible and catalyzed by acidic moisture.[1]

Frequently Asked Questions (FAQs)

Q1: My sample has turned into a yellow oil. Is it recoverable?

-

Diagnosis: The yellowing indicates photo-oxidation, and the oil state suggests the crystal lattice has been disrupted by impurities (likely the pyridone tautomer).[1]

-

Recovery: Yes, via Recrystallization .

-

Protocol: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane (1:4). Allow to cool slowly to 4°C. The pyridone impurity is often more soluble in the mother liquor, allowing the target methoxypyridine to crystallize out.[1]

-

Q2: Can I store this compound in DMSO or Methanol stock solutions?

-

Methanol: NO. Methanol is a protic solvent. Over time, trace acidity can promote trans-etherification or hydrolysis.[1]

-

DMSO: Yes, but with caution. DMSO is hygroscopic (absorbs water from air). If storing in DMSO, use single-use aliquots frozen at -20°C to prevent repeated freeze-thaw cycles which introduce moisture.[1] Acetonitrile is a superior solvent for storage.

Q3: Why does the LC-MS show a split peak?

-

Analysis: If the mass is identical, you may be observing atropisomerism . The bulky 2-methylbenzoyl group restricts rotation around the ketone bond. This is not degradation; it is a physical property of the molecule. Run the HPLC at a higher column temperature (e.g., 40°C or 50°C) to see if the peaks coalesce.[1]

Q4: Is the compound sensitive to basic workups?

-

Answer: Generally, 2-methoxypyridines are stable to base.[1] They are highly sensitive to acid . Avoid using HCl or TFA during workups or purification. If an acid wash is necessary, keep it brief, cold, and immediately neutralize.

References

-

Photochemistry of Benzoylpyridines

-

Source: "Photoswitching hydrazones based on benzoylpyridine."[2] Royal Society of Chemistry, 2020.

- Relevance: Establishes the UV-sensitivity and excited state dynamics of the benzoylpyridine core.

-

-

Hydrolysis of 2-Methoxypyridines

- Source: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC), 2011.

- Relevance: details the pKa differences and hydrolysis risks of converting 2-methoxypyridine to 2-pyridone under varying conditions.

-

General Stability of Pyridine Derivatives

-

Mechanism of Pyridone Formation

-